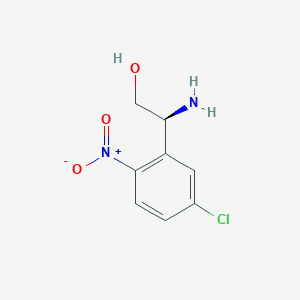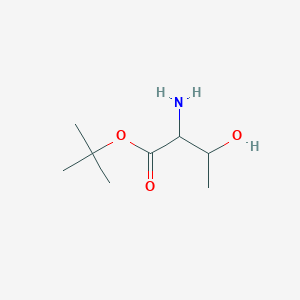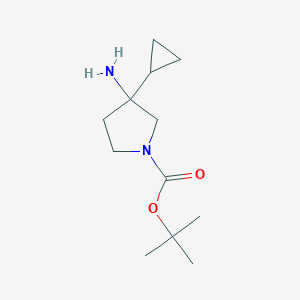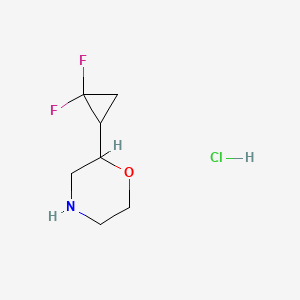
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride is a chemical compound with the molecular formula C7H12ClF2NO. It is characterized by the presence of a difluorocyclopropyl group attached to a morpholine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropyl)morpholinehydrochloride typically involves the reaction of 2,2-difluorocyclopropylamine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluorocyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluorocyclopropyl)morpholinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluorocyclopropylmethanol
- 2,2-Difluorocyclopropylamine
- 2,2-Difluorocyclopropylcarbinol
Uniqueness
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride is unique due to the presence of both the difluorocyclopropyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination makes it particularly valuable in research applications where specific interactions with molecular targets are required.
Eigenschaften
Molekularformel |
C7H12ClF2NO |
|---|---|
Molekulargewicht |
199.62 g/mol |
IUPAC-Name |
2-(2,2-difluorocyclopropyl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)3-5(7)6-4-10-1-2-11-6;/h5-6,10H,1-4H2;1H |
InChI-Schlüssel |
RYRKRATWEOTINC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)C2CC2(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


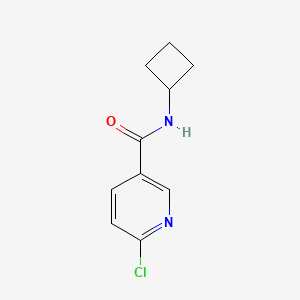
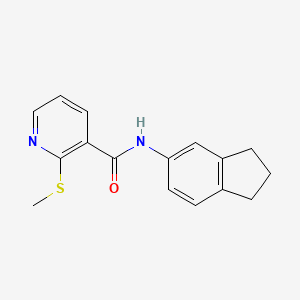
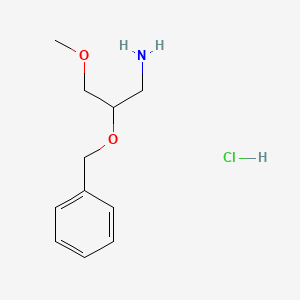
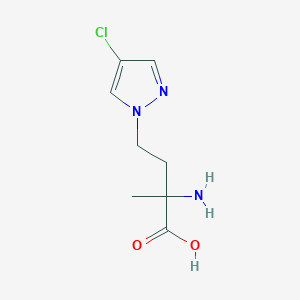
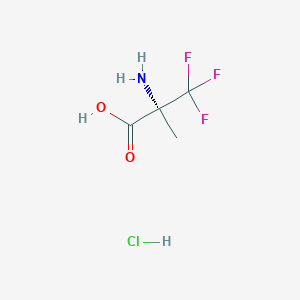
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
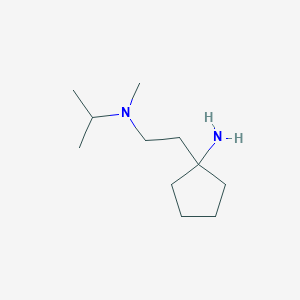
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)

